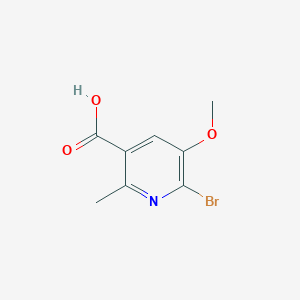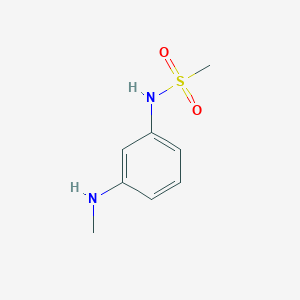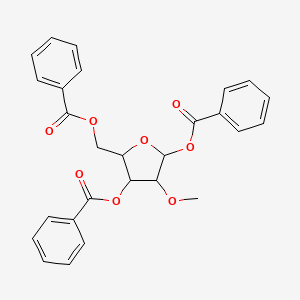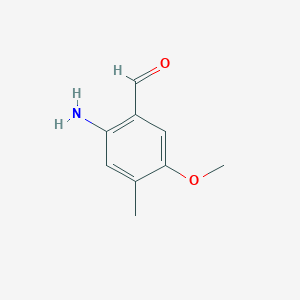
tert-Butyl (2-acetylfuran-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-acetylfuran-3-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-acetylfuran-3-yl)carbamate typically involves the reaction of 2-acetylfuran with tert-butyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction conditions often include maintaining the temperature at around room temperature and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-acetylfuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acetyl group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used under mild conditions.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (2-acetylfuran-3-yl)carbamate is used as an intermediate in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a building block for more complex molecules.
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the metabolism of carbamates in living organisms.
Medicine: this compound has potential applications in medicinal chemistry. It can be used in the design and synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, polymers, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2-acetylfuran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The furan ring and acetyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
- tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate
Comparison: tert-Butyl (2-acetylfuran-3-yl)carbamate is unique due to the presence of the furan ring and acetyl group, which impart distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays. The furan ring can enhance its aromaticity and stability, while the acetyl group can influence its solubility and interaction with molecular targets.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
tert-butyl N-(2-acetylfuran-3-yl)carbamate |
InChI |
InChI=1S/C11H15NO4/c1-7(13)9-8(5-6-15-9)12-10(14)16-11(2,3)4/h5-6H,1-4H3,(H,12,14) |
InChI Key |
XBRDOFZCDUBLSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CO1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



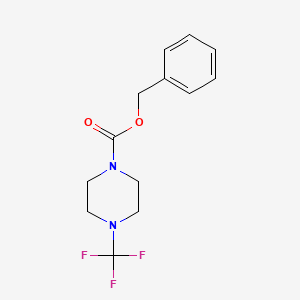


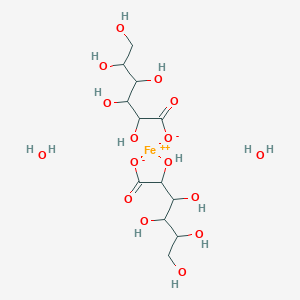

![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)
![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13656487.png)
